molecular formula C9H9NO6S B13640583 5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13640583
M. Wt: 259.24 g/mol
InChI Key: QGYDAKKSFANHNM-UHFFFAOYSA-N
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Description

5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound featuring an oxetane ring, a sulfonyl group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the oxetane ring. One common method involves the epoxide opening with trimethyloxosulfonium ylide, followed by ring closure to form the oxetane . The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch reaction and the epoxide opening steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, piperidine derivatives, and various substituted oxetane derivatives .

Scientific Research Applications

5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring and sulfonyl group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The dihydropyridine core may interact with ion channels or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its combination of an oxetane ring, a sulfonyl group, and a dihydropyridine core.

Properties

Molecular Formula

C9H9NO6S

Molecular Weight

259.24 g/mol

IUPAC Name

5-(oxetan-3-ylsulfonyl)-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO6S/c11-8-7(9(12)13)1-5(2-10-8)17(14,15)6-3-16-4-6/h1-2,6H,3-4H2,(H,10,11)(H,12,13)

InChI Key

QGYDAKKSFANHNM-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)S(=O)(=O)C2=CNC(=O)C(=C2)C(=O)O

Origin of Product

United States

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